2-epi-2-thiosalvinorin A
CAS No.:
Cat. No.: VC14574008
Molecular Formula: C23H28O7S
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H28O7S |
---|---|
Molecular Weight | 448.5 g/mol |
IUPAC Name | methyl (2S,4aR,6aR,7R,9R,10aS,10bR)-9-acetylsulfanyl-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
Standard InChI | InChI=1S/C23H28O7S/c1-12(24)31-17-9-15(20(26)28-4)22(2)7-5-14-21(27)30-16(13-6-8-29-11-13)10-23(14,3)19(22)18(17)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |
Standard InChI Key | SIUXIXPAKGOVLQ-KWMFLVSKSA-N |
Isomeric SMILES | CC(=O)S[C@@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES | CC(=O)SC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-epi-2-thiosalvinorin A (chemical formula: ) is a neoclerodane diterpenoid characterized by a tetracyclic core structure common to salvinorin derivatives . The compound’s defining features include a thioacetate group (-SC(=O)CH) at the C-2 position and an epimeric configuration at this carbon, resulting in a β-orientation of the substituent . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm its molecular weight as 460.5 g/mol and elucidate its stereochemical arrangement .
Table 1: Key Chemical Properties of 2-epi-2-thiosalvinorin A
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight (Da) | 460.5 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bonds | 4 |
Stereochemical Considerations
The "2-epi" designation refers to the inverted configuration at the C-2 stereocenter compared to natural salvinorin A. In salvinorin A, the C-2 substituent adopts an α-orientation, whereas 2-epi-2-thiosalvinorin A exhibits a β-configuration . This inversion significantly impacts molecular interactions with the KOR binding pocket, as demonstrated by comparative binding assays . NMR coupling constants () between H-2 and adjacent protons provide critical insights into this stereochemistry: larger coupling constants (e.g., ) correlate with α-configurations, while smaller values () indicate β-orientations .
Synthetic Methodologies
Chlorination of Salvinorin B
The synthesis begins with salvinorin B, a natural precursor lacking the C-2 acetyl group of salvinorin A. Treatment with carbon tetrachloride () and triphenylphosphine () under reflux conditions yields 2β-chlorosalvinorin B with 65% efficiency . This method represents a marked improvement over earlier approaches using thionyl chloride (), which achieved only 29% yields . Prolonged reaction times (>6 hours) risk epimerization at the C-8 position, producing undesired byproducts .
Nucleophilic Thiolation
The chlorinated intermediate undergoes nucleophilic substitution with potassium thioacetate () in acetone at -20°C, introducing the thioacetate group with retention of configuration at C-2 . Subsequent deacetylation using sodium thiomethoxide () generates the free thiol derivative, 2-epi-2-thiosalvinorin B, which is reacetylated to yield the final product .
Table 2: Synthetic Yield Comparison
Reaction Step | Yield (%) | Conditions |
---|---|---|
Chlorination of Salvinorin B | 65 | , reflux |
Thioacetate Substitution | 80 | , -20°C |
Deacetylation | 92 | , rt |
Pharmacological Profile
κ-Opioid Receptor Affinity
Radioligand binding assays reveal that 2-epi-2-thiosalvinorin A exhibits moderate affinity for KOR, with a value of 151 ± 53 nM . This represents a 166-fold reduction compared to salvinorin A (), underscoring the importance of C-2 stereochemistry in receptor interaction .
Functional Activity
In vitro functional assays using GTPγS binding demonstrate partial agonist activity for 2-epi-2-thiosalvinorin A, with an of 123 ± 30 nM and of 106 ± 1% relative to salvinorin A . The retained efficacy despite reduced affinity suggests divergent signaling pathways or receptor residency times compared to the parent compound.
Table 3: Pharmacological Parameters of Salvinorin Analogs
Compound | (nM) | (nM) | (%) |
---|---|---|---|
Salvinorin A | 0.91 | 2.82 ± 1.70 | 100 |
2-epi-2-thiosalvinorin A | 151 ± 53 | 123 ± 30 | 106 ± 1 |
2-thiosalvinorin A (α) | 18.4 ± 7.9 | 4.77 ± 2.72 | 107 ± 4 |
Structure-Activity Relationships
C-2 Configuration Effects
Comparative studies of C-2 epimers demonstrate that the α-configuration (as in natural salvinorin A) confers superior KOR affinity. For example, 2-thiosalvinorin A (α-configuration) exhibits a of 18.4 nM, whereas its 2-epi counterpart (β-configuration) shows 8-fold lower affinity . Molecular docking simulations attribute this disparity to steric clashes between the β-oriented thioacetate group and Tyr in the KOR binding pocket .
Thiol Group Reactivity
The thioacetate moiety in 2-epi-2-thiosalvinorin A enables unique chemical modifications, including:
-
Oxidation to sulfinic/sulfonic acids
-
Alkylation with electrophilic agents
-
Disulfide formation via oxidative coupling
These reactions expand the compound’s utility as a synthetic intermediate for further analog development.
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